(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
CAS No.:
Cat. No.: VC16575236
Molecular Formula: C12H22N2O8
Molecular Weight: 322.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22N2O8 |
---|---|
Molecular Weight | 322.31 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid |
Standard InChI | InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1 |
Standard InChI Key | GZKDJYLZHGMSFM-KSTNSCRMSA-N |
Isomeric SMILES | C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N |
Canonical SMILES | CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N |
Introduction
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are chiral compounds belonging to the class of amino acids. These stereoisomers feature two chiral centers at the second and third carbon atoms of the pentanedioic acid backbone, leading to distinct physical and chemical properties for each isomer. The molecular formula for both compounds is reported differently in various sources, with a common formula being C6H11NO4 for similar amino acids, but PubChem lists a formula of C12H22N2O8 for a related compound, suggesting a possible dimeric or mixed form .
Biological Significance
These compounds are involved in metabolic pathways related to protein synthesis and energy production. Their biological activity is significant due to their role as intermediates in these pathways.
Synthesis Methods
Several methods exist for synthesizing these compounds, often involving chiral resolution or asymmetric synthesis techniques to produce the desired stereoisomers.
Applications
These compounds have applications across different fields, including biochemistry and pharmaceutical research, due to their involvement in metabolic processes and potential as intermediates in drug synthesis.
Related Compounds
Compounds with structural similarities include isoleucine (an essential amino acid), 4-hydroxyisoleucine, and 2-amino-4-hydroxy-3-methylpentanoic acid. These compounds exhibit unique biological activities and applications but differ in their specific functional groups or stereochemistry.
Table: Comparison of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isoleucine (L-Isoleucine) | C6H13NO2 | Essential amino acid involved in protein synthesis |
4-Hydroxyisoleucine | C6H13NO3 | Hydroxylated derivative with distinct properties |
2-Amino-4-hydroxy-3-methylpentanoic acid | C6H13NO3 | Related compound with additional hydroxyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume